7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
説明
7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that features a pyrrolopyrimidine core
特性
分子式 |
C19H25ClN4O4 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
2-chloro-7-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C19H25ClN4O4/c1-18(2,3)28-17(27)22-11-19(7-5-4-6-8-19)24-13(15(25)26)9-12-10-21-16(20)23-14(12)24/h9-10H,4-8,11H2,1-3H3,(H,22,27)(H,25,26) |
InChIキー |
VEYQMURQUFGPLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O |
製品の起源 |
United States |
準備方法
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally involves:
- Construction of the pyrrolo[2,3-d]pyrimidine core with appropriate halogen and carboxylic acid functionalities.
- Introduction of the cyclohexyl substituent at the 7-position.
- Functionalization of the cyclohexyl ring with the Boc-protected aminomethyl group.
Key Synthetic Steps and Conditions
Preparation of 2-chloro-7-substituted pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Starting from 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine or analogous precursors, an acrylic acid addition is performed in the presence of a catalyst, ligand, base, and solvent, maintaining temperature below 65 °C during addition and then raising to 50-80 °C for reaction completion.
Cyclization is catalyzed by cuprous chloride or cuprous bromide in polar aprotic solvents such as N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, dichloromethane, tetrahydrofuran, 1,4-dioxane, or acetonitrile. Bases used include organic bases (diisopropylethylamine, triethylamine) or inorganic bases (potassium carbonate, sodium hydroxide) at 50-110 °C under nitrogen atmosphere.
Oxidation steps to finalize the pyrrolo[2,3-d]pyrimidine ring system employ oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) at 20-70 °C in solvents such as tetrahydrofuran, methyl tert-butyl ether, or acetone.
Representative Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Acrylic acid addition | 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, catalyst, ligand, base | <65 (addition), 50-80 (reaction) | Various organic solvents | Molar ratio raw material:acrylic acid 1:1–5 |
| Cyclization | Cuprous chloride/bromide, base (organic/inorganic) | 50-110 | DMF, DMAc, DMSO, DCM, THF, dioxane, acetonitrile | Under nitrogen atmosphere |
| Oxidation | DDQ oxidant | 20-70 | THF, MTBE, dioxane, acetone, acetonitrile, DCM | Batch addition of oxidant |
| Aminomethylcyclohexylation | Boc-protected aminomethylcyclohexyl precursor, coupling reagents (e.g., Pd catalysts) | Variable | Organic solvents (e.g., DMF, DCM) | Protection with Boc group essential |
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Core ring construction | Cyclization via copper(I)-catalyzed reaction, DDQ oxidation |
| Halogenation | Introduction of chlorine at 2-position via halogenated starting materials |
| Carboxylation | Acrylic acid addition to pyrimidine intermediate |
| Aminomethylcyclohexylation | Coupling of Boc-protected aminomethylcyclohexyl substituent via nucleophilic substitution or Pd-catalyzed coupling |
| Reaction atmosphere | Inert (nitrogen) to prevent oxidation or side reactions |
| Temperature control | Critical during addition and oxidation steps (20-110 °C range) |
| Solvent choice | Polar aprotic solvents (DMF, DMAc, DMSO), ethers (THF, MTBE), chlorinated solvents (DCM) |
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the pyrrolopyrimidine core allows for potential oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines .
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of advanced materials and as a building block for the synthesis of specialty chemicals .
作用機序
The mechanism of action of 7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing for selective reactions at other functional sites. The pyrrolopyrimidine core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 7-(tert-Butoxycarbonyl)amino-1-methyl-1H-indazole-3-carboxylic acid
- 1-((tert-Butoxycarbonyl)-4-piperidinyl)methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-((2S)-1-(tert-Butoxycarbonyl)-2-pyrrolidinyl)methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
What sets 7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid apart is its unique combination of a pyrrolopyrimidine core with a Boc-protected amine and a chloro substituent.
生物活性
The compound 7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a derivative of pyrrolopyrimidine, a class of compounds known for their varied biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolopyrimidine core with specific substitutions that enhance its biological activity. The key structural components include:
- Pyrrolopyrimidine ring : A bicyclic structure that serves as a scaffold for various biological activities.
- Chloro substituent at position 2 : This halogen can influence the compound's interaction with biological targets.
- Tert-butoxycarbonyl (Boc) group : A protective group that can be removed to expose the amino functionality for further reactions or interactions.
Pyrrolopyrimidine derivatives have been implicated in several biological pathways, particularly as inhibitors of protein kinases. The compound has shown potential in the following areas:
- CDK Inhibition : Similar to other pyrrolopyrimidine derivatives, this compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial in regulating the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells, thereby suppressing tumor growth .
- Antitumor Activity : The compound's ability to inhibit CDK4/6 suggests potential use in treating various cancers, including breast and lung cancers. Research indicates that modifications at specific positions on the pyrrolopyrimidine scaffold can enhance selectivity and efficacy against tumor cells .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by modulating pathways involving COX enzymes and cytokine signaling. This activity is particularly relevant in diseases characterized by chronic inflammation .
Research Findings and Case Studies
Several studies have highlighted the biological activities of pyrrolopyrimidine derivatives:
- In Vitro Studies : A study demonstrated that a related pyrazole-pyrrolopyrimidine derivative exhibited significant anti-glioma activity by promoting apoptosis and inhibiting cell cycle progression in glioblastoma cells. The most potent compound showed an IC50 value of 1.5 nM against EGFR, surpassing the standard treatment erlotinib .
- Mechanistic Insights : Research on pyrrolopyrimidine derivatives has revealed their ability to bind selectively to kinase active sites, leading to effective inhibition. For instance, modifications at the 6-position of ribociclib analogs maintained high selectivity while improving tumor growth inhibition compared to unmodified versions .
Data Table: Biological Activities of Pyrrolopyrimidine Derivatives
Q & A
Q. Table 1: Reaction Optimization for Core Formation
| Precursor | Solvent | Temp (°C) | Base | Yield (%) |
|---|---|---|---|---|
| Chloropyrimidine | DMF | 80 | K₂CO₃ | 78 |
| Bromopyrimidine | DMF | 100 | Cs₂CO₃ | 65 |
How is structural validation performed to confirm the integrity of the compound?
Answer:
Advanced analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination within 3 ppm error ensures molecular formula consistency .
- X-ray Crystallography : For crystalline derivatives, space group parameters (e.g., monoclinic P2₁/c) and bond angles (e.g., C-N-C = 120.5°) validate stereochemistry .
What advanced strategies resolve contradictions in biological activity data for structurally similar analogs?
Answer:
Discrepancies in biological assays (e.g., IC₅₀ variations in kinase inhibition) are addressed via:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the cyclohexyl and pyrrolo[2,3-d]pyrimidine moieties identifies critical functional groups. For example:
- Electron-withdrawing groups (e.g., -Cl at position 2) enhance electrophilicity, improving target binding .
- Hydrophobic substituents on the cyclohexyl ring increase membrane permeability, as shown in logP comparisons (Table 2).
Q. Table 2: LogP Values for Analog Optimization
| Substituent | LogP | Bioactivity (IC₅₀, nM) |
|---|---|---|
| -H | 2.1 | 850 |
| -Cl | 2.8 | 320 |
| -CF₃ | 3.5 | 95 |
- Molecular Dynamics Simulations : Binding mode analysis using software like Schrödinger Suite clarifies interactions with ATP-binding pockets, resolving false negatives in enzymatic assays .
How does the Boc-protected amine influence the compound’s stability and downstream reactivity?
Answer:
The Boc group serves dual roles:
- Stabilization : It prevents oxidation of the primary amine during storage and handling. Stability studies in DMSO at 25°C show <5% decomposition over 6 months .
- Controlled Deprotection : Selective removal under acidic conditions (e.g., TFA/DCM) enables post-synthetic modifications. For example, coupling with Fmoc-amino acids via EDC/HOBt achieves peptide conjugates without side reactions .
Critical Note : Overexposure to bases (e.g., during purification) can hydrolyze the Boc group, necessitating pH monitoring in aqueous workups .
What computational methods predict the compound’s pharmacokinetic properties?
Answer:
In silico tools are integrated into early-stage research:
- ADMET Prediction : SwissADME calculates parameters like bioavailability (83% predicted) and blood-brain barrier penetration (low, due to polar carboxylic acid) .
- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., JAK2 kinase), identifying hydrogen bonds between the carboxylic acid and Lys882 residue (ΔG = -9.2 kcal/mol) .
How are impurities characterized and controlled during scale-up synthesis?
Answer:
Process-related impurities (e.g., dechlorinated byproducts or Boc-deprotected intermediates) are managed via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
